molecular formula C6H4O4 B104904 2,5-Dihydroxy-1,4-benzoquinone CAS No. 615-94-1

2,5-Dihydroxy-1,4-benzoquinone

Cat. No.: B104904
CAS No.: 615-94-1
M. Wt: 140.09 g/mol
InChI Key: QFSYADJLNBHAKO-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-1,4-benzoquinone, also known as 2,5-dihydroxy-para-benzoquinone or anilic acid, is an organic compound with the molecular formula C6H4O4. This compound is formally derived from 1,4-benzoquinone by replacing two hydrogen atoms with hydroxyl groups. It is one of seven dihydroxybenzoquinone isomers and is characterized by its yellow solid form and planar molecular structure . The compound exhibits ferroelectric properties and is a weak acid, capable of losing protons to form various anions .

Mechanism of Action

Target of Action

2,5-Dihydroxy-1,4-benzoquinone (DHBQ) is an organic compound that interacts with various targets. It readily reacts with secondary amines to form 2,5-diamino compounds and with thiols to form the corresponding 2,5-dithioether derivatives . It also acts as a chelating ligand in the formation of metal complexes .

Mode of Action

The mode of action of DHBQ involves two possible mechanisms: ipso-substitution at C-2/C-5 and the sequence of C-3/C-6 addition and C-2/C-5 elimination . The reaction with morpholine is an ipso-substitution, while the reaction with benzenethiol and 1-hexanethiol proceeds according to the addition/elimination mechanism .

Biochemical Pathways

DHBQ affects various biochemical pathways. For instance, it participates in the polymerization of polylactide (PLA) and polystyrene (PS), where it opens the lactide ring, resulting in a carboxylic end group that further facilitates the growth of the PLA chain .

Result of Action

The result of DHBQ’s action depends on its targets and the environment. In the context of polymerization, it facilitates the growth of the PLA chain . In the context of batteries, it exhibits a high discharging capacity, contributing to the battery’s long lifetime and high rate capabilities .

Action Environment

The action of DHBQ is influenced by environmental factors. For instance, its reaction with secondary amines and thiols can proceed according to different mechanisms depending on the acidity of the medium . In the context of batteries, its performance is influenced by the electrolyte used .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dihydroxy-1,4-benzoquinone can be synthesized through several methods. One common approach involves the Thiele-Winter acetoxylation, where 1,4-benzoquinone derivatives react with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are hydrolyzed to form hydroxyhydroquinone derivatives, which are then oxidized to yield this compound .

Industrial Production Methods: In industrial settings, this compound can be produced through a one-pot solution method. This involves dissolving this compound in dimethyl sulfoxide (DMSO) and adding sodium methylate. The mixture is stirred for an extended period, resulting in the formation of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dihydroxy-1,4-benzoquinone undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts readily with secondary amines to form 2,5-diamino compounds and with thiols to produce 2,5-dithioether derivatives .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

2,5-Dihydroxy-1,4-benzoquinone is unique among its isomers due to its specific substitution pattern and resulting properties. Similar compounds include:

The uniqueness of this compound lies in its specific ferroelectric properties and its ability to form stable metal complexes, which are not as pronounced in its other isomers .

Properties

IUPAC Name

2,5-dihydroxycyclohexa-2,5-diene-1,4-dione
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InChI

InChI=1S/C6H4O4/c7-3-1-4(8)6(10)2-5(3)9/h1-2,7,10H
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InChI Key

QFSYADJLNBHAKO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C=C(C1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O4
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Related CAS

2881-40-5 (di-K salt)
Record name 2,5-Dihydroxy-1,4-benzoquinone
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DSSTOX Substance ID

DTXSID4060658, DTXSID60938739
Record name 2,5-Dihydroxy-1,4-benzoquinone
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Record name 4,5-Dihydroxycyclohexa-3,5-diene-1,2-dione
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Molecular Weight

140.09 g/mol
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Physical Description

Yellow or orange powder; [Alfa Aesar MSDS]
Record name 2,5-Dihydroxy-1,4-benzoquinone
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CAS No.

615-94-1, 1760-52-7
Record name 2,5-Dihydroxy-1,4-benzoquinone
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Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-
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Record name 2,5-Dihydroxy-1,4-benzoquinone
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Record name 2,5-dihydroxy-p-benzoquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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